Reactivity Hierarchy of Thiazole Substitution Patterns
A theoretical study using DFT calculations (B3LYP/6-311++G(d,p) and MP2/6-311++G(d,p) levels) on a series of thiazole derivatives establishes a reactivity hierarchy for electrophilic attack. The study predicts that electron-rich 2-substituted thiazoles are more reactive than 5-substituted thiazoles, which are in turn more reactive than 4-substituted thiazoles [1]. This finding provides a class-level differentiation for the 5-substituted 2-(Thiazol-5-yl)acetonitrile against both 2- and 4-substituted analogs.
| Evidence Dimension | Predicted Reactivity Toward Electrophilic Attack |
|---|---|
| Target Compound Data | 5-substituted thiazole (Class Representative) |
| Comparator Or Baseline | 2-substituted thiazoles and 4-substituted thiazoles (Class Representatives) |
| Quantified Difference | Reactivity Order: 2-substituted > 5-substituted > 4-substituted |
| Conditions | DFT calculations (B3LYP/6-311++G(d,p) and MP2/6-311++G(d,p)) in the gas-phase |
Why This Matters
This quantitative reactivity ranking informs the choice of synthetic building block; a 5-substituted thiazole may offer better selectivity in electrophilic reactions compared to a more reactive 2-substituted analog, which is crucial for controlling reaction outcomes and minimizing side products.
- [1] INFONA. Theoretical studies on the reactivity of thiazole derivatives. Retrieved from https://www.infona.pl/resource/bwmeta1.element.springer-80c5cd6f-63b7-3482-abde-0b7effecab74 View Source
